molecular formula C16H16N4 B5009198 2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole

2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole

Cat. No. B5009198
M. Wt: 264.32 g/mol
InChI Key: PNCNXYYPUMUHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole, also known as DMAB, is a synthetic compound that has been widely studied for its potential applications in scientific research. DMAB is a diazo compound that contains an azo group (-N=N-) and a benzimidazole ring system. It has been found to possess a range of interesting properties that make it a useful tool for investigating various biological and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole is not well understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids. These interactions can lead to changes in cellular function and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity and disruption of cellular membranes. It has also been shown to induce apoptosis (programmed cell death) in certain cell types.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole is its versatility, as it can be used in a variety of experimental setups. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole. One area of interest is the development of new synthetic methods for producing this compound and related compounds. Another area of interest is the investigation of this compound's antimicrobial properties and potential therapeutic applications. Additionally, this compound's potential as a fluorescent tag for biomolecules could be further explored, as could its use as a probe for studying enzyme activity.

Synthesis Methods

2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole can be synthesized using a variety of methods, including the reaction of 2-aminobenzimidazole with a diazonium salt derived from 2,5-dimethylaniline. The reaction is typically carried out in the presence of a copper catalyst and a base such as sodium acetate. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-[(2,5-dimethylphenyl)diazenyl]-1-methyl-1H-benzimidazole has been used in a variety of scientific research applications, including as a probe for studying enzyme activity and as a fluorescent tag for biomolecules. It has also been found to exhibit antimicrobial activity and has been investigated as a potential therapeutic agent for treating bacterial infections.

properties

IUPAC Name

(2,5-dimethylphenyl)-(1-methylbenzimidazol-2-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-11-8-9-12(2)14(10-11)18-19-16-17-13-6-4-5-7-15(13)20(16)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCNXYYPUMUHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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